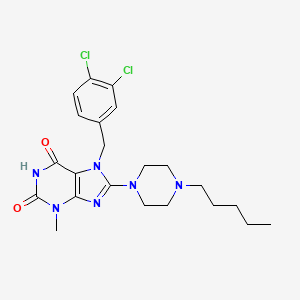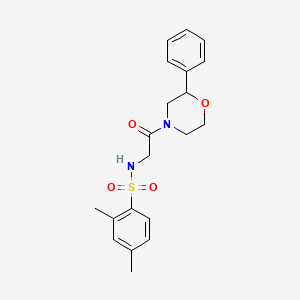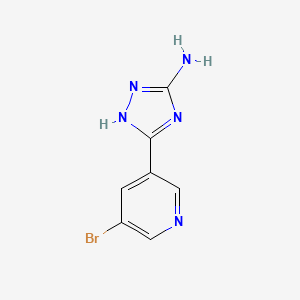
5-(5-bromopyridin-3-yl)-4H-1,2,4-triazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-bromopyridin-3-yl)-4H-1,2,4-triazol-3-amine is a heterocyclic compound that features a bromopyridine moiety attached to a triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-bromopyridin-3-yl)-4H-1,2,4-triazol-3-amine typically involves the reaction of 5-bromopyridine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with triethyl orthoformate to yield the triazole ring .
Industrial Production Methods
This could include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
5-(5-bromopyridin-3-yl)-4H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used under inert atmosphere conditions.
Major Products
Substitution Reactions: Products include various substituted pyridine derivatives.
Coupling Reactions:
Applications De Recherche Scientifique
5-(5-bromopyridin-3-yl)-4H-1,2,4-triazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug discovery, particularly for its antimicrobial and anticancer properties.
Material Science: It is used in the synthesis of advanced materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition.
Mécanisme D'action
The mechanism of action of 5-(5-bromopyridin-3-yl)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in halogen bonding, while the triazole ring can participate in hydrogen bonding and π-π interactions. These interactions facilitate the binding of the compound to its target, modulating its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-bromopyridin-3-yl sulfurofluoridate
- 3-phenyl-1-(4-(5-bromopyridin-3-yl)-6-phenylpyrimidin-2-yl)-thiourea
Uniqueness
5-(5-bromopyridin-3-yl)-4H-1,2,4-triazol-3-amine is unique due to its combination of a bromopyridine and a triazole ring, which imparts distinct chemical reactivity and biological activity. This makes it a versatile scaffold for the development of new compounds with diverse applications in medicinal and material sciences .
Propriétés
IUPAC Name |
5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN5/c8-5-1-4(2-10-3-5)6-11-7(9)13-12-6/h1-3H,(H3,9,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAHCNRZCOYKNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C2=NC(=NN2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-chloro-5-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]pyridin-2-ol](/img/structure/B2598806.png)
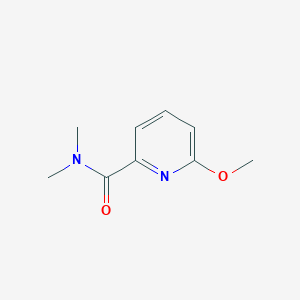
![2-{[2-(4-ethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2598808.png)

![4-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2598811.png)
![3-(2,3-Dimethylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2598812.png)
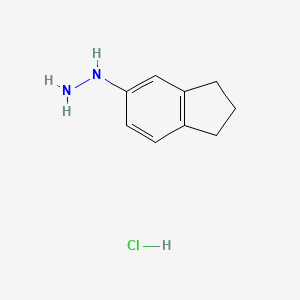
![7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2598818.png)

![4-(3-methoxyphenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2598820.png)
![[5-(4-methoxyphenyl)-14-methyl-7-[(2-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2598822.png)
![4-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-6-methylpyrimidin-2-amine](/img/structure/B2598823.png)
